(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

Glutaminyl cyclase QC inhibition Alzheimer's disease

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid (CAS 116408-48-1; synonym: N-(1H-indol-2-ylcarbonyl)-L-glutamic acid) is a chiral indole-2-carboxamide amino acid conjugate with molecular formula C₁₄H₁₄N₂O₅ and molecular weight 290.27 g/mol. The compound is documented as an inhibitor of glutaminyl cyclase (QC; EC 2.3.2.5) and its isoform (isoQC/gQC), enzymes that catalyze N-terminal pyroglutamate formation on peptides and proteins implicated in Alzheimer's disease, Huntington's disease, and inflammatory signaling.

Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
Cat. No. B11838644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C14H14N2O5/c17-12(18)6-5-10(14(20)21)16-13(19)11-7-8-3-1-2-4-9(8)15-11/h1-4,7,10,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t10-/m0/s1
InChIKeyVFUOQRAKWGXSSC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(1H-Indole-2-carboxamido)pentanedioic Acid: Glutaminyl Cyclase Inhibitor for Targeted QC/isoQC Research


(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid (CAS 116408-48-1; synonym: N-(1H-indol-2-ylcarbonyl)-L-glutamic acid) is a chiral indole-2-carboxamide amino acid conjugate with molecular formula C₁₄H₁₄N₂O₅ and molecular weight 290.27 g/mol . The compound is documented as an inhibitor of glutaminyl cyclase (QC; EC 2.3.2.5) and its isoform (isoQC/gQC), enzymes that catalyze N-terminal pyroglutamate formation on peptides and proteins implicated in Alzheimer's disease, Huntington's disease, and inflammatory signaling [1][2]. It is supplied at ≥98% purity for pharmaceutical R&D and quality control applications .

Why Generic Substitution Cannot Replace (S)-2-(1H-Indole-2-carboxamido)pentanedioic Acid in Glutaminyl Cyclase Research


Substituting this compound with a generic indole-2-carboxamide or a different amino acid conjugate introduces uncontrolled variables in QC/isoQC target engagement. The specific (S)-configuration at the α-carbon, the indole-2-carboxamido (rather than indole-3-carboxamido) connectivity, and the terminal carboxylate of the glutamic acid side chain collectively determine zinc-chelating geometry and active-site occupancy [1]. The 3-regioisomer (CAS 115627-40-2) lacks documented QC inhibitory activity, while the hexanoic acid analog (CAS 1452575-02-8) forfeits the γ-carboxylate hydrogen-bonding capacity . Even within the QC inhibitor class, published IC₅₀ values span over three orders of magnitude (4.5 nM to >1 μM), meaning potency cannot be inferred from scaffold similarity alone .

Quantitative Head-to-Head Evidence for (S)-2-(1H-Indole-2-carboxamido)pentanedioic Acid


Glutaminyl Cyclase Inhibitory Potency: Positioned Between First-Generation and Optimized QC Inhibitors

The target compound inhibits human recombinant glutaminyl cyclase with an IC₅₀ of 48 nM and a binding affinity Ki of 23 nM [1]. This places its potency between the first-generation reference inhibitor SEN177 (Ki = 20 nM; IC₅₀ = 13 nM for QPCTL) and the micromolar inhibitor Glutaminyl Cyclase Inhibitor 2 (IC₅₀ = 1.23 μM) . It is approximately 10-fold less potent than the optimized clinical candidate Glutaminyl Cyclase Inhibitor 3 (IC₅₀ = 4.5 nM) and roughly 4-fold less potent than Glutaminyl cyclases-IN-1 (human QC IC₅₀ = 12 nM) .

Glutaminyl cyclase QC inhibition Alzheimer's disease pyroglutamate

QC vs IsoQC Discrimination: A Narrower Selectivity Window Than Leading Dual Inhibitors

The target compound inhibits Golgi-resident glutaminyl cyclase (gQC/isoQC) with an IC₅₀ of 70 nM compared with 48 nM for secretory QC, yielding a QC/isoQC selectivity ratio of approximately 1.5-fold [1]. In contrast, Glutaminyl cyclases-IN-1 exhibits a ratio of 6.1-fold (hQC IC₅₀ = 12 nM vs isoQC IC₅₀ = 73 nM) . SEN177 shows IC₅₀ values of 231.6 nM (sQC) and 67.1 nM (gQC), representing a 3.5-fold preference for gQC over sQC [2].

IsoQC gQC isoform selectivity CD47-SIRPα immuno-oncology

Regioisomeric Specificity: 2-Carboxamido Attachment Is Documented for QC Activity Whereas 3-Carboxamido Isomer Lacks Published QC Data

The target compound (indole-2-carboxamido; CAS 116408-48-1) is documented as a QC inhibitor with Ki = 23 nM [1]. The regioisomeric (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid (CAS 115627-40-2), which differs only in the indole attachment point from C2 to C3, has no QC inhibition data reported in ChEMBL, BindingDB, or the primary literature as of the most recent database update . In the broader indole-2-carboxamide class, the C2-carboxamide orientation is critical for NR2B-selective NMDA receptor antagonism, where compounds 41 and 42 achieved IC₅₀ values of 10 nM and 6 nM respectively in functional Ca²⁺ flux assays [2].

Regioisomerism indole-2-carboxamide indole-3-carboxamide target engagement

Side-Chain Carboxylate Differentiation: Glutamic Acid γ-Carboxylate Provides Additional Zinc-Coordinating Capacity Absent in Shorter-Chain Analogs

The target compound incorporates a pentanedioic acid (glutamic acid) side chain with two carboxylate groups (α and γ), whereas the closest commercially available analog (S)-2-(1H-Indole-2-carboxamido)hexanoic acid (CAS 1452575-02-8) contains a single carboxylate attached to a completely hydrophobic n-butyl side chain (C₁₅H₁₈N₂O₃, MW 274.32) . The γ-carboxylate is critical for zinc-ion coordination in the QC active site, as evidenced by crystallographic studies showing that substrate-mimetic inhibitors engage the catalytic zinc via their terminal carboxylate [1]. The hexanoic acid analog has no reported QC activity data, consistent with the loss of this key metal-chelating functionality.

Zinc chelation glutamic acid carboxylate structure-activity relationship

Physicochemical Property Differentiation: Enhanced Aqueous Solubility and Hydrogen-Bonding Capacity vs Non-Acidic Side-Chain Indole-2-Carboxamides

The target compound (C₁₄H₁₄N₂O₅, MW 290.27) possesses 4 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with a computed complexity score of 426 and 6 rotatable bonds . The (S)-2-(1H-Indole-2-carboxamido)hexanoic acid analog (C₁₅H₁₈N₂O₃, MW 274.32) has only 3 HBD and 3 HBA, and the 4,7-dimethoxy-propanoic acid derivative (S)-2-(4,7-Dimethoxy-1H-indole-2-carboxamido)propanoic acid has increased lipophilicity from the dimethoxy substitution . The glutamic acid side chain's dual carboxylates confer higher aqueous solubility and a lower logP, which is relevant for in vitro assay compatibility where compounds with excessive hydrophobicity may aggregate or precipitate [1].

Physicochemical properties solubility hydrogen bonding drug-likeness

Recommended Research and Industrial Applications for (S)-2-(1H-Indole-2-carboxamido)pentanedioic Acid Based on Verified Evidence


QC/isoQC Dual Inhibition Studies in Neurodegeneration and Immuno-Oncology

With near-equipotent inhibition of secretory QC (IC₅₀ 48 nM) and Golgi isoQC (IC₅₀ 70 nM), this compound is suited for experiments where both isoforms must be simultaneously blocked, such as investigating the combined role of QC-mediated pyroglutamate modification on amyloid-β (Alzheimer's disease) and CCL2 (monocyte chemoattractant signaling) [1][2]. Its intermediate potency avoids the complete signal suppression that can occur with picomolar inhibitors in cell-based assays.

Chemical Probe for Structure-Activity Relationship (SAR) Benchmarking of Novel QC Inhibitors

Sitting at the midpoint of the QC inhibitor potency spectrum—approximately 10-fold less potent than Glutaminyl Cyclase Inhibitor 3 (IC₅₀ 4.5 nM) and 26-fold more potent than Glutaminyl Cyclase Inhibitor 2 (IC₅₀ 1.23 μM)—this compound serves as a validated reference standard for calibrating in-house QC enzymatic assays and normalizing inter-laboratory potency measurements [1].

Indole-2-Carboxamide Scaffold Control in NMDA Receptor and QC Selectivity Profiling

The indole-2-carboxamide scaffold is a privileged structure for both NR2B-selective NMDA receptor antagonism (compounds 41/42, IC₅₀ 6–10 nM) and QC inhibition [1][2]. This compound can be deployed as a selectivity control to determine whether biological effects attributed to indole-2-carboxamides arise from QC engagement, NMDA receptor modulation, or off-target activity, particularly in neuronal systems where both targets are co-expressed.

Reference Standard for Analytical Method Development and Quality Control in Pharmaceutical R&D

Supplied at ≥98% purity (CAS 116408-48-1) with full physicochemical characterization (MW 290.27, C₁₄H₁₄N₂O₅, 4 HBD, 5 HBA, 6 rotatable bonds) [1], this compound meets identity and purity requirements for use as a reference standard in HPLC-MS method development, dissolution testing, and stability-indicating assays during early-stage formulation screening for indole-carboxamide-based drug candidates.

Quote Request

Request a Quote for (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.